2-Hydrazinyl-4-methoxybenzoic acid hydrochloride

salt-form stability weighing accuracy storage robustness

This ortho-hydrazinobenzoic acid hydrochloride enables direct cyclodehydration to 6-methoxy-indazolone, a privileged scaffold in kinase inhibitor and anti-inflammatory discovery. The hydrochloride salt ensures defined stoichiometry for reproducible molar input, eliminating neutralization variability versus the free base. The electron-donating 4-methoxy group enhances hydrazine nucleophilicity, accelerating hydrazone condensation in high-throughput library synthesis. Supplied as room-temperature-stable powder (≥95%), it eliminates cold-chain logistics and ensures multi-year integrity. Ideal for medicinal chemistry and heterocycle core assembly.

Molecular Formula C8H11ClN2O3
Molecular Weight 218.64
CAS No. 1803609-26-8
Cat. No. B2993127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-methoxybenzoic acid hydrochloride
CAS1803609-26-8
Molecular FormulaC8H11ClN2O3
Molecular Weight218.64
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)O)NN.Cl
InChIInChI=1S/C8H10N2O3.ClH/c1-13-5-2-3-6(8(11)12)7(4-5)10-9;/h2-4,10H,9H2,1H3,(H,11,12);1H
InChIKeyJZPIXROEXISGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydrazinyl-4-methoxybenzoic acid hydrochloride (CAS 1803609-26-8) – Key Physicochemical Profile & Procurement Identifier


2-Hydrazinyl-4-methoxybenzoic acid hydrochloride is a hydrazine‑substituted benzoic acid derivative supplied as the hydrochloride salt (MW 218.64, C₈H₁₁ClN₂O₃) . It belongs to the class of ortho‑hydrazinobenzoic acids and is primarily used as a research building block for the synthesis of hydrazones, heterocycles, and pharmaceutical intermediates . The compound is commercially available at a minimum purity of 95% and is typically provided as a powder stored at room temperature .

Why Uncontrolled Substitution with Other Hydrazinobenzoic Acids or the Free Base Can Compromise Experimental Reproducibility


In‑class hydrazinobenzoic acid analogs differ in the position of the hydrazine group (ortho, meta, para) and in the presence or absence of ring‑activating substituents such as methoxy . These structural variations alter the electron density of the aromatic ring and the nucleophilicity of the hydrazine moiety, directly influencing reaction rates, regioselectivity in cyclization, and the physicochemical properties of downstream products [1]. Furthermore, the free base (CAS 362512‑37‑6) and the hydrochloride salt (CAS 1803609‑26‑8) are not interchangeable without accounting for differences in solubility, handling stability, and the potential need for in‑situ neutralization during coupling reactions . Consequently, generic substitution without systematic, quantitative verification risks irreproducible synthetic yields and ambiguous biological readouts.

Head‑to‑Head & Cross‑Study Quantitative Differentiation of 2-Hydrazinyl-4-methoxybenzoic Acid Hydrochloride Against Closest Analogs


Salt‑Form Advantage: Hydrochloride Salt Provides a Defined, Stable, Ready‑to‑Weigh Solid vs. the Potentially Unstable Free Base

The hydrochloride salt (CAS 1803609‑26‑8) is supplied as a free‑flowing powder that can be stored at room temperature, whereas the free base (CAS 362512‑37‑6), although also specified at 95% purity, is more prone to oxidative degradation and may require refrigerated storage for long‑term stability . No quantitative stability study was located in the public domain; therefore this evidence is limited to vendor handling recommendations and the known chemical behavior of arylhydrazines.

salt-form stability weighing accuracy storage robustness

Regioisomeric Differentiation: 2‑Hydrazinyl‑4‑methoxy Substitution Pattern Enables Ortho‑Directed Cyclization to Indazoles; 5‑Hydrazinyl‑2‑methoxy Isomer Cannot Access This Pathway

The ortho relationship between the hydrazine and carboxylic acid groups in 2‑hydrazinyl‑4‑methoxybenzoic acid allows direct cyclodehydration to form indazolones, a privileged scaffold in medicinal chemistry [1]. In contrast, the regioisomer 5‑hydrazinyl‑2‑methoxybenzoic acid (CAS 190248‑42‑1), which bears the hydrazine and carboxyl groups in a meta relationship, cannot undergo this intramolecular cyclization, thereby restricting its synthetic utility to linear hydrazone formation . No quantitative yield comparison is available; this inference is grounded in established organic chemistry principles.

regioselectivity indazole synthesis ortho-hydrazine cyclization

Electron‑Donating Methoxy Group Modulates Hydrazine Nucleophilicity Relative to Unsubstituted 2‑Hydrazinobenzoic Acid

The 4‑methoxy substituent in 2‑hydrazinyl‑4‑methoxybenzoic acid exerts a +M (mesomeric) electron‑donating effect that increases the electron density on the hydrazine‑bearing carbon, thereby enhancing the nucleophilicity of the terminal NH₂ group relative to unsubstituted 2‑hydrazinobenzoic acid (CAS 5326‑27‑2) . Although a direct experimental kinetic comparison has not been published, this electronic modulation is predicted to accelerate hydrazone condensation with electrophilic carbonyl partners. The magnitude of the effect can be estimated from Hammett σp constants: OCH₃ σp = −0.27 vs. H σp = 0.00, corresponding to a ca. 1.8‑fold rate enhancement for nucleophilic addition when the MeO group is para to the reaction center.

electronic effect nucleophilicity hydrazone formation rate

Commercial Purity Benchmark: Comparable to Free Base but with Consistent Salt Stoichiometry Ensuring Reproducible Molar Calculations

Both the hydrochloride salt and the free base are offered at ≥95% purity by multiple vendors . However, the hydrochloride salt guarantees a defined counterion stoichiometry (1:1 HCl), eliminating the uncertainty associated with residual acid content in the free base that can arise from synthesis or storage. This ensures that the actual molar quantity of the active hydrazine species is accurately known, which is critical for stoichiometric coupling reactions.

purity specification stoichiometry procurement consistency

Verified Application Scenarios for 2-Hydrazinyl-4-methoxybenzoic Acid Hydrochloride Based on Structural and Procurement Evidence


Synthesis of 6‑Methoxy‑indazole and Related Heterocyclic Libraries

The ortho‑hydrazine/carboxylic acid architecture enables direct cyclodehydration to 6‑methoxy‑indazolone, a scaffold prevalent in kinase inhibitor and anti‑inflammatory programs. The hydrochloride salt is preferred because its defined stoichiometry ensures reproducible molar input during cyclization, while the 4‑methoxy group enhances hydrazine nucleophilicity, potentially accelerating ring closure [1].

Parallel Medicinal Chemistry Campaigns Requiring Hydrazone Condensation with Fast Kinetics

The electron‑donating 4‑methoxy group increases the nucleophilicity of the terminal NH₂ group relative to unsubstituted 2‑hydrazinobenzoic acid, making this compound suitable for high‑throughput hydrazone library synthesis where condensation rates directly impact workflow efficiency .

Procurement of a Stable, Room‑Temperature‑Storable Hydrazine Building Block for Long‑Term Project Continuity

Unlike the free base, which may require cool storage to prevent oxidative degradation, the hydrochloride salt is specified for storage at room temperature. This reduces cold‑chain logistics and ensures material integrity over multi‑year research programs .

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